1-(Azetidin-3-yl)azetidin-3-ol 1-(Azetidin-3-yl)azetidin-3-ol
Brand Name: Vulcanchem
CAS No.: 1257293-85-8
VCID: VC3413323
InChI: InChI=1S/C6H12N2O/c9-6-3-8(4-6)5-1-7-2-5/h5-7,9H,1-4H2
SMILES: C1C(CN1)N2CC(C2)O
Molecular Formula: C6H12N2O
Molecular Weight: 128.17 g/mol

1-(Azetidin-3-yl)azetidin-3-ol

CAS No.: 1257293-85-8

Cat. No.: VC3413323

Molecular Formula: C6H12N2O

Molecular Weight: 128.17 g/mol

* For research use only. Not for human or veterinary use.

1-(Azetidin-3-yl)azetidin-3-ol - 1257293-85-8

Specification

CAS No. 1257293-85-8
Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
IUPAC Name 1-(azetidin-3-yl)azetidin-3-ol
Standard InChI InChI=1S/C6H12N2O/c9-6-3-8(4-6)5-1-7-2-5/h5-7,9H,1-4H2
Standard InChI Key JAPZEBGUFUANNT-UHFFFAOYSA-N
SMILES C1C(CN1)N2CC(C2)O
Canonical SMILES C1C(CN1)N2CC(C2)O

Introduction

Chemical Structure and Properties

Structural Characteristics

1-(Azetidin-3-yl)azetidin-3-ol contains two connected azetidine rings, which are four-membered nitrogen-containing heterocycles. The compound features a hydroxyl group at the 3-position of one of the azetidine rings, while the second azetidine is connected at the 3-position of the first ring. This structure creates a unique three-dimensional arrangement that influences its chemical reactivity and potential biological activities.

The compound is structurally related to 1-(Azetidin-3-YL)-3-methylazetidin-3-OL, which contains an additional methyl group at the 3-position of the hydroxyl-bearing azetidine ring . This close structural analog provides insights into the potential characteristics of 1-(Azetidin-3-yl)azetidin-3-ol.

Structural Analogs and Derivatives

Related Azetidine Compounds

Several structurally related compounds have been reported in the literature, providing context for understanding 1-(Azetidin-3-yl)azetidin-3-ol:

  • 1-(Azetidin-3-YL)-3-methylazetidin-3-OL dihydrochloride (C₇H₁₆Cl₂N₂O) - A closely related compound with an additional methyl group at the 3-position

  • 3-(Azetidin-3-yl)propan-1-ol (C₆H₁₃NO) - Contains an azetidine ring with a propanol substituent at the 3-position

  • Various substituted azetidine derivatives used as intermediates in the synthesis of pharmaceuticals, such as JAK inhibitors

The table below compares key structural features of these related compounds:

CompoundMolecular FormulaKey Structural FeaturesPubChem CID
1-(Azetidin-3-yl)azetidin-3-olC₇H₁₄N₂OTwo connected azetidine rings, hydroxyl at 3-positionNot available
1-(Azetidin-3-YL)-3-methylazetidin-3-OL dihydrochlorideC₇H₁₆Cl₂N₂OTwo connected azetidine rings, hydroxyl and methyl at 3-position, dihydrochloride salt72207838
3-(Azetidin-3-yl)propan-1-olC₆H₁₃NOSingle azetidine ring with propanol substituent19888390

Structure-Activity Relationships

Understanding the structure-activity relationships of 1-(Azetidin-3-yl)azetidin-3-ol requires consideration of its structural features and their potential impact on biological activity. The azetidine ring system is found in various bioactive compounds, including pharmaceutical agents.

Analytical Characterization

Spectroscopic Analysis

Based on related compounds, the spectroscopic characterization of 1-(Azetidin-3-yl)azetidin-3-ol would likely include the following features:

  • ¹H-NMR spectroscopy would show characteristic signals for the azetidine ring protons, typically in the range of 2.5-4.5 ppm, as observed in related compounds such as 1-benzylazetidin-3-ol

  • The hydroxyl proton would likely appear as a broad singlet, potentially exchangeable with deuterium

  • ¹³C-NMR would show distinctive carbon signals for the azetidine rings and the carbon bearing the hydroxyl group

  • Infrared spectroscopy would reveal characteristic bands for N-H stretching (if present), C-H stretching, and a strong O-H stretching band due to the hydroxyl group

For reference, the ¹H-NMR data for 1-benzylazetidin-3-ol shows signals at: "δ ppm: 2.40–2.46 (m,1H), 2.96–2.99 (m,2H), 3.60–3.70 (m,4H), 4.40–4.44 (m,1H), 7.21–7.34 (m,5H)" .

Mass Spectrometry

Mass spectrometric analysis of 1-(Azetidin-3-yl)azetidin-3-ol would likely show a molecular ion peak corresponding to its molecular weight, with fragmentation patterns characteristic of azetidine rings and hydroxyl-bearing structures. Common fragments might include loss of water, ring-opening products, and fragments resulting from cleavage between the two azetidine rings.

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